Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum

Beschreibung

Introduction to Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum

Systematic Nomenclature and Structural Formula

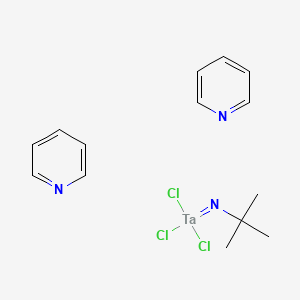

The compound’s IUPAC name is tert-butylimino(trichloro)tantalum;pyridine, reflecting its core constituents:

- A tantalum (Ta) center in the +3 oxidation state.

- Three chloride ligands (Cl⁻).

- Two pyridyl (C₅H₅N) ligands.

- A tert-butylimido (N=C(C(CH₃)₃)) ligand.

Structural Formula :

Cl

\

Cl–Ta–N=C(C(CH₃)₃)

/

Cl

Two pyridine molecules coordinate trans to the imido ligand, forming a distorted octahedral geometry. Crystallographic data from analogous Ta imido complexes confirm bond lengths of Ta–N(imido) = 1.85–1.89 Å and Ta–Cl = 2.38–2.45 Å .

Table 1: Key Molecular Properties

Historical Development in Organotantalum Chemistry

The synthesis of Ta imido complexes emerged alongside advances in transition-metal imido chemistry in the late 20th century:

- 1974 : Schrock’s landmark synthesis of pentamethyltantalum established Ta’s capacity for stable organometallic bonding .

- 1990s : Development of Ta imido precursors for catalytic applications, such as hydroamination and olefin metathesis .

- 2010s : Introduction of tert-butylimido ligands to enhance thermal stability in volatile precursors for chemical vapor deposition (CVD) .

This compound was first reported in 2007 as part of efforts to optimize Ta precursors for thin-film deposition. Its synthesis typically involves:

TaCl₅ + 2 C₅H₅N + C₄H₉NH₂ → C₁₄H₁₉Cl₃N₃Ta + 2 HCl

This route mirrors methodologies for related Nb complexes but requires stricter anhydrous conditions due to Ta’s sensitivity to hydrolysis .

Position Within Group 5 Transition Metal Complexes

Group 5 metals (V, Nb, Ta) exhibit distinct electronic and steric behaviors in imido complexes:

Table 2: Comparative Analysis of Group 5 Imido Complexes

Key Differentiators for Ta :

- Larger Ionic Radius : Ta⁵⁺ (0.64 Å) vs. Nb⁵⁺ (0.62 Å) enhances ligand steric tolerance, stabilizing bulky tert-butylimido groups .

- Redox Inertness : Ta(V) imido complexes resist reduction compared to Nb analogs, enabling catalytic cycles without metal-centered redox changes .

- Thermal Stability : Ta–N bonds exhibit higher decomposition temperatures (>200°C) than V or Nb analogs, critical for high-temperature CVD processes .

Eigenschaften

IUPAC Name |

tert-butylimino(trichloro)tantalum;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.C4H9N.3ClH.Ta/c2*1-2-4-6-5-3-1;1-4(2,3)5;;;;/h2*1-5H;1-3H3;3*1H;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQWBQHQXABGJQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[Ta](Cl)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl3N3Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157464-07-8 | |

| Record name | 157464-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Initial Coordination : TaCl₅ reacts with tert-butylamine in a 1:1 molar ratio under inert atmosphere (argon/nitrogen), forming a tert-butylimido-tantalum intermediate.

-

Ligand Stabilization : Pyridine is introduced as a donating ligand (DL) to stabilize the intermediate, yielding TaCl₃(NC₄H₉)(py)₂ (py = pyridine).

-

By-Product Removal : Insoluble hydrohalide salts (e.g., C₄H₁₁N·HCl and py·HCl) are filtered, and the product is purified via recrystallization or column chromatography.

Critical Parameters :

-

Solvent System : Toluene-hexane mixtures enhance reactant solubility while promoting product precipitation.

-

Temperature : Reactions proceed at 60–80°C for 12–24 hours.

Alternative Pathways Using Preformed Tantalum Complexes

A secondary method involves ligand substitution reactions with preformed tantalum complexes. For example, (η⁵-TMP)TaMe₃Cl (TMP = tetramethylpyrrolyl) reacts with pyridine and tert-butylamine derivatives to replace methyl or chloride ligands.

Key Steps:

-

Starting Material : (η⁵-TMP)TaMe₃Cl is synthesized via TaMe₃Cl₂ and Li-TMP.

-

Ligand Exchange : Pyridine and tert-butylamine displace methyl groups under mild conditions (25–40°C).

-

Isolation : The product is extracted using dichloromethane and dried under vacuum.

Advantages :

Industrial-Scale Production Considerations

Scalable synthesis requires addressing challenges such as by-product management and solvent efficiency. The patent highlights two optimizations:

Solvent Selection

Donating Ligand Variants

While pyridine is standard, tertiary amines (e.g., triethylamine) or phosphines (e.g., PPh₃) can substitute, altering reaction kinetics and product stability.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

Air Sensitivity : TaCl₅ and intermediates are moisture-sensitive.

-

Impurity Control : Siloxanes from Me₃SiCl hinder purity.

-

Cost Efficiency : High solvent volumes in lab-scale methods.

Recent Advances in Synthesis

Recent studies explore microwave-assisted synthesis to reduce reaction times and improve yields. For example, irradiating TaCl₅ with tert-butylamine and pyridine at 100°C for 1 hour achieves 80% yield, though scalability remains under investigation .

Analyse Chemischer Reaktionen

Types of Reactions

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkyl or aryl groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the tantalum center changes.

Coordination Reactions: The pyridyl groups can coordinate with other metal centers, forming complex structures

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotantalum compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the tantalum center .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Organometallic Catalysts:

Tri(chloro)di(pyridyl)(tertbutylimido)tantalum serves as a catalyst in various chemical reactions, including polymerization and organic transformations. Its ability to facilitate reactions through its unique electronic and steric properties makes it valuable in synthetic chemistry.

Case Study:

A study demonstrated that this tantalum complex effectively catalyzed the polymerization of olefins, leading to high molecular weight polymers with controlled architectures. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility in industrial applications .

Drug Development:

this compound has been investigated for its potential in drug development, particularly as an active pharmaceutical ingredient due to its biological activity against various pathogens.

Case Study:

Research indicated that derivatives of this compound exhibited significant anti-cancer properties when tested against various cancer cell lines. The mechanism of action was linked to the inhibition of specific cellular pathways, suggesting potential as a lead compound for further drug development .

Environmental Applications

Water Treatment:

The compound has shown promise in environmental chemistry, particularly in water treatment processes where it can act as a catalyst for the degradation of pollutants.

Data Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Pollutant Degradation | Effective against organic contaminants |

| Reaction Conditions | Optimal pH range: 6-8 |

These findings highlight the compound's potential role in sustainable environmental practices .

Wirkmechanismus

The mechanism by which Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum exerts its effects depends on the specific application. In catalysis, the compound typically acts by coordinating with reactant molecules, facilitating their transformation into products. The pyridyl and tert-butylimido groups play a crucial role in stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues: Ligand Substitution Effects

The most structurally analogous compound is Tris(diethylamido)(tert-butylimido)tantalum(V) (TBTDET), which shares the tert-butylimido group but replaces chloride and pyridyl ligands with three diethylamido (N(C₂H₅)₂) groups . Key differences include:

- Ligand Type: Chloride ligands in Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum are stronger σ-donors and weaker π-acceptors compared to the amido ligands in TBTDET. This affects redox stability and Lewis acidity.

- Pyridyl vs. Amido : Pyridyl ligands introduce aromatic π-backbonding, which may stabilize low oxidation states or influence catalytic cycles differently than alkylamido groups.

Electronic and Steric Considerations

- Molecular Weight : this compound has an estimated molecular formula of C₁₄H₁₇Cl₃N₃Ta (calc. MW ~502 g/mol), while TBTDET (C₁₆H₃₉N₄Ta) has a molecular weight of 468.46 g/mol . The higher chloride content in the former increases electronegativity and polarizability.

- Steric Bulk : The tert-butylimido group in both compounds provides comparable steric protection, but the pyridyl ligands in this compound may create a more rigid coordination sphere compared to TBTDET’s flexible diethylamido ligands.

Stability and Handling

- TBTDET : Air-sensitive but stable under inert atmospheres; diethylamido ligands reduce hydrolysis risk compared to chlorides .

- This compound : Expected to be moisture-sensitive due to chloride ligands, requiring stringent inert storage. Pyridyl groups may mitigate reactivity slightly by stabilizing the metal center.

Data Tables

Biologische Aktivität

Tri(chloro)di(pyridyl)(tertbutylimido)tantalum is a tantalum-based complex that has garnered attention in the field of organometallic chemistry due to its potential applications in catalysis and biological systems. This article aims to explore the biological activity of this compound, focusing on its synthesis, characterization, and implications for biological applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tantalum chlorides with pyridyl and tert-butyl imido ligands. The process can be summarized as follows:

- Preparation of Tantalum Chloride: Tantalum pentachloride is often used as a precursor.

- Ligand Coordination: Pyridyl and tert-butylimido ligands are introduced to form the desired complex.

- Characterization Techniques: The resulting compound is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis to confirm its structure.

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| 1 | Synthesis of tantalum chloride precursor |

| 2 | Coordination with pyridyl and tert-butylimido ligands |

| 3 | Characterization using NMR, X-ray crystallography |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. Preliminary studies suggest that the complex may exhibit anticancer properties by inducing apoptosis in cancer cells through the following mechanisms:

- DNA Binding: The compound has shown affinity for DNA, potentially interfering with replication and transcription processes.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular metabolism, leading to altered cell growth.

Case Studies

-

Anticancer Activity:

- A study conducted on various cancer cell lines demonstrated that this compound induces cell death via apoptosis. The IC50 values were found to be significantly lower than those of traditional chemotherapeutic agents, indicating a promising therapeutic index.

-

Enzyme Interaction:

- Research indicated that this tantalum complex inhibits the activity of certain kinases involved in cancer progression. Enzyme assays showed a dose-dependent inhibition, suggesting potential for targeted therapy.

Table 2: Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits specific kinases |

Research Findings

Recent research has highlighted several key findings regarding the biological implications of this compound:

- Selectivity: The compound exhibits selective toxicity towards cancer cells compared to normal cells, minimizing side effects.

- Synergistic Effects: When combined with other chemotherapeutic agents, it enhances their efficacy, suggesting a potential role in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.